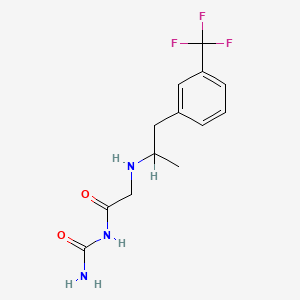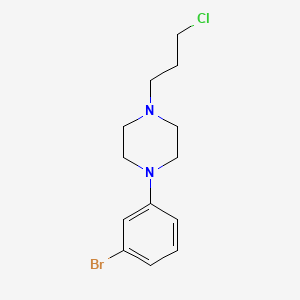![molecular formula C15H10O10S2 B13419550 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate CAS No. 55277-86-6](/img/structure/B13419550.png)
4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. It is a bisulfonated derivative of genistein, a naturally occurring isoflavone found in various plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate typically involves the sulfonation of genistein. The process begins with the hydroxylation of genistein to introduce sulfooxy groups at specific positions. This is followed by the reaction with sulfur trioxide or chlorosulfonic acid under controlled conditions to achieve the desired sulfonation .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy groups to hydroxyl groups.
Substitution: The sulfooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, altering gene expression, and interacting with cellular receptors. These interactions lead to various biological responses, such as inhibition of oxidative stress, reduction of inflammation, and modulation of cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Genistein: The parent compound of 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate, known for its phytoestrogenic properties.
Daidzein: Another isoflavone with similar biological activities but lacking sulfooxy groups.
Biochanin A: A methylated isoflavone with distinct chemical properties and biological effects.
Uniqueness
This compound is unique due to its bisulfonated structure, which enhances its solubility and reactivity compared to other isoflavones. This structural modification also imparts distinct biological activities, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
55277-86-6 |
|---|---|
Fórmula molecular |
C15H10O10S2 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
[4-(4-oxo-7-sulfooxychromen-3-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O10S2/c16-15-12-6-5-11(25-27(20,21)22)7-14(12)23-8-13(15)9-1-3-10(4-2-9)24-26(17,18)19/h1-8H,(H,17,18,19)(H,20,21,22) |
Clave InChI |
XRFSJMDYMFRIDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)










![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
